2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-2-yl)methyl]acetamide
Description
This compound features a pyrimidin-4-one core substituted at position 4 with a 4-fluorophenyl group and at position 1 with an acetamide moiety linked to a pyridin-2-ylmethyl group. Its molecular formula is C₁₈H₁₅FN₄O₂ (calculated molecular weight: 354.34 g/mol). The fluorophenyl group enhances lipophilicity and may influence target binding affinity, while the pyridinylmethyl substituent contributes to hydrogen-bonding interactions with biological targets, such as kinase domains or bacterial enzymes . Structural analogs often vary in substituents on the pyrimidinone ring, acetamide linkage, or aromatic moieties, leading to divergent pharmacological and physicochemical properties.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c19-14-6-4-13(5-7-14)16-9-18(25)23(12-22-16)11-17(24)21-10-15-3-1-2-8-20-15/h1-9,12H,10-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCBSEQWBLEYIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidinone Derivatives with Sulfonamide/Acetamide Linkages
BG14882 (2-[4-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-sulfamoylphenyl)acetamide) :
- Key Differences : Replaces the pyridinylmethyl group with a 4-sulfamoylphenyl moiety.
- Impact : The sulfamoyl group enhances solubility but reduces membrane permeability compared to the pyridinylmethyl analog. Molecular weight increases to 402.40 g/mol (C₁₈H₁₅FN₄O₄S) .
- Applications : Sulfonamide derivatives are often explored as carbonic anhydrase inhibitors or antibacterials.
N-(4-Chlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide :
Quinazolinone/Cyanopyridinone Hybrids (Compounds 8–12 from )
- Compound 11 (C₃₀H₂₂FN₅O₃S): Key Differences: Features a cyanopyridinone core instead of pyrimidinone and a 4-fluorophenyl substituent. Impact: The cyanopyridinone core improves π-stacking interactions in kinase inhibition (e.g., EGFR/BRAFV600E). Molecular weight (551.60 g/mol) and LogP are higher, suggesting enhanced potency but reduced solubility . Activity: Dual EGFR/BRAFV600E inhibition reported for this structural class.
Pyridazinyl Analogs
- 2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-yl)acetamide: Key Differences: Replaces the pyrimidinone ring with a pyridazinone core. Impact: Pyridazinone’s electron-deficient nature alters binding to targets like phosphodiesterases or adenosine receptors. Molecular weight is 341.33 g/mol (C₁₇H₁₃FN₄O₂), lower than the pyrimidinone analog .
Structural and Functional Analysis Table
Research Findings and Trends
- Substituent Effects : Fluorophenyl groups enhance target affinity in kinase inhibitors, while sulfonamides improve solubility at the cost of permeability .
- Core Modifications: Pyrimidinones offer balanced pharmacokinetics, whereas cyanopyridinones prioritize potency in kinase inhibition .
- Synthetic Accessibility : Thioether-linked analogs (e.g., ) are synthesized via alkylation of thiopyrimidines, offering scalability but requiring stringent purification .
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